REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].O1CCCC1.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[C:13]=1[CH3:19]>O>[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH:18][C:2]([O:4][CH3:5])=[O:3])[C:13]=1[CH3:19]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)N)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
the mixtures were stirred at 25° C. for a half hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction mixtures
|
Type
|
EXTRACTION
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Details
|
the resulting mixtures were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with aqueous saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The mixtures were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)NC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |